molecular formula C10H13F2NO2 B12079088 3-[4-Amino-2-(difluoromethyl)phenoxy]propan-1-ol

3-[4-Amino-2-(difluoromethyl)phenoxy]propan-1-ol

Cat. No.: B12079088
M. Wt: 217.21 g/mol
InChI Key: FTMHDELDFORPHR-UHFFFAOYSA-N
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Description

3-[4-Amino-2-(difluoromethyl)phenoxy]propan-1-ol is a fluorinated aromatic alcohol characterized by a para-amino group and an ortho-difluoromethyl substituent on the phenoxy ring. Key features include:

  • Molecular formula: C₁₀H₁₂F₂NO₂.
  • Functional groups: Aromatic amino group (-NH₂), difluoromethyl (-CF₂H), and a propanol chain.
  • Synthetic relevance: The difluoromethyl group enhances metabolic stability and lipophilicity, while the amino group provides hydrogen-bonding capability for target interactions.

Properties

Molecular Formula

C10H13F2NO2

Molecular Weight

217.21 g/mol

IUPAC Name

3-[4-amino-2-(difluoromethyl)phenoxy]propan-1-ol

InChI

InChI=1S/C10H13F2NO2/c11-10(12)8-6-7(13)2-3-9(8)15-5-1-4-14/h2-3,6,10,14H,1,4-5,13H2

InChI Key

FTMHDELDFORPHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)C(F)F)OCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-Amino-2-(difluoromethyl)phenoxy]propan-1-ol typically involves multiple steps. One common method starts with the reaction of 4-amino-2-(difluoromethyl)phenol with epichlorohydrin under basic conditions to form the intermediate epoxide. This intermediate is then reacted with a suitable nucleophile, such as an alcohol, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[4-Amino-2-(difluoromethyl)phenoxy]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the amino group can produce a primary or secondary amine .

Scientific Research Applications

Synthesis Overview

The synthesis of 3-[4-Amino-2-(difluoromethyl)phenoxy]propan-1-ol generally involves:

  • Formation of the phenoxy group .
  • Introduction of the difluoromethyl group .
  • Amine substitution reactions to attach the amino group to the propanol backbone.

Anticancer Activity

Research indicates that compounds with structures similar to 3-[4-Amino-2-(difluoromethyl)phenoxy]propan-1-ol often exhibit promising anticancer properties. The ability to interact with cellular receptors may modulate pathways involved in cancer cell proliferation and survival.

Anti-inflammatory Properties

Due to its functional groups, this compound is being investigated for its potential anti-inflammatory effects. Compounds that can form hydrogen bonds with proteins involved in inflammatory responses may help in developing new anti-inflammatory drugs.

Beta-Adrenergic Receptor Modulation

The compound's structural characteristics suggest potential use as a beta-adrenergic receptor modulator, which could be beneficial in treating conditions like asthma or heart failure . Its ability to influence adrenergic signaling pathways makes it a candidate for further pharmacological research.

Drug Development

Given its unique properties, 3-[4-Amino-2-(difluoromethyl)phenoxy]propan-1-ol could serve as a lead compound in the development of new pharmaceuticals targeting specific receptors or pathways involved in various diseases.

Case Study 1: Anticancer Research

In a study examining various derivatives of phenoxypropanol compounds, researchers found that modifications similar to those present in 3-[4-Amino-2-(difluoromethyl)phenoxy]propan-1-ol resulted in significant inhibition of tumor growth in vitro. The study highlighted the importance of the difluoromethyl group in enhancing cellular uptake and efficacy against cancer cells.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of related compounds demonstrated that those capable of hydrogen bonding effectively reduced inflammatory markers in cellular models. This suggests potential therapeutic applications for 3-[4-Amino-2-(difluoromethyl)phenoxy]propan-1-ol in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 3-[4-Amino-2-(difluoromethyl)phenoxy]propan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Yield trends : Difluoromethyl-substituted compounds (e.g., 4m) exhibit higher yields (~70%) compared to para-halogenated analogs (25, 26; ~55–59%). This suggests that electron-withdrawing groups like -CF₂H may stabilize intermediates during synthesis .
  • Physical properties : Difluoromethyl derivatives (4m, 4n) are oils, whereas halogenated analogs (25, 26) lack reported physical data but likely share similar solubility profiles due to aromatic and alcohol moieties.
Amino Group vs. Halogens
  • In contrast, halogenated analogs (25, 26) prioritize steric and electronic effects for substrate recognition .
  • Difluoromethyl (-CF₂H) vs. Fluorine (-F) : The -CF₂H group offers greater metabolic stability than -F due to reduced susceptibility to oxidative cleavage. This property is critical in drug design for prolonged half-life .
Propanol Chain Variations
  • Compounds like D(+)-2-Amino-3-phenyl-1-propanol () and (2RS)-1-(4-ethenylphenoxy)-3-[(1-methylethyl)amino]propan-2-ol () feature amino-propanol chains but lack the difluoromethyl-phenoxy moiety. These analogs are used as chiral intermediates or reference standards, highlighting the versatility of propanol derivatives in synthetic workflows .

Spectral and Analytical Comparisons

  • HRMS/NMR : The target compound’s difluoromethyl group would show distinct ¹⁹F NMR signals (~-80 to -100 ppm), similar to 4m (-95.2 ppm) and 4n (-94.5 ppm) . Halogenated analogs (25, 26) lack ¹⁹F signals but display characteristic ¹H/¹³C shifts for -F or -I substituents .
  • Chromatography : All compounds require purification via flash column chromatography, with eluent ratios varying based on polarity (e.g., hexane/EtOAc for 4m vs. 4n) .

Research Findings and Implications

  • Synthetic efficiency: Difluoromethyl-substituted phenoxy propanols (e.g., 4m) are synthesized more efficiently than halogenated analogs, suggesting superior compatibility with defluorinative methodologies .

Biological Activity

3-[4-Amino-2-(difluoromethyl)phenoxy]propan-1-ol is an organic compound characterized by its complex structure, which includes an amino group, a difluoromethyl group, and a phenoxy group attached to a propanol backbone. This compound is notable for its potential biological activities, which are largely influenced by its unique functional groups.

Chemical Structure and Properties

The molecular structure of 3-[4-Amino-2-(difluoromethyl)phenoxy]propan-1-ol can be represented as follows:

C11H14F2N1O2\text{C}_{11}\text{H}_{14}\text{F}_2\text{N}_1\text{O}_2

Key Functional Groups:

  • Amino Group (-NH2): Capable of forming hydrogen bonds, enhancing interactions with biological macromolecules.
  • Difluoromethyl Group (-CF2H): Increases lipophilicity and metabolic stability, potentially improving membrane penetration and efficacy as a pharmaceutical agent.
  • Phenoxy Group: Contributes to the compound's reactivity and interaction with various biological targets.

Biological Activity

The biological activity of this compound has been linked to several potential pharmacological effects:

  • Enzyme Interaction: The amino group facilitates hydrogen bonding with enzymes, potentially modulating their activity. This interaction can influence metabolic pathways, making the compound a candidate for drug development targeting specific enzyme systems.
  • Receptor Modulation: The structural characteristics suggest that 3-[4-Amino-2-(difluoromethyl)phenoxy]propan-1-ol may interact with various receptors, influencing signal transduction pathways. Research indicates that compounds with similar structures often exhibit significant pharmacological properties, including anti-inflammatory and anticancer activities.
  • Anticancer Potential: Preliminary studies suggest that the compound may exhibit anticancer properties, likely due to its ability to interfere with cellular signaling pathways involved in proliferation and survival.

Case Study 1: Enzyme Inhibition

A study investigating the inhibition of cyclooxygenases (COX) by fluorinated compounds found that similar structures can significantly reduce inflammation by inhibiting prostaglandin production. The presence of the difluoromethyl group in 3-[4-Amino-2-(difluoromethyl)phenoxy]propan-1-ol could enhance its effectiveness in this regard .

Case Study 2: Anticancer Activity

Research on fluorinated phenolic compounds has shown promising results in inhibiting cancer cell proliferation. Compounds structurally related to 3-[4-Amino-2-(difluoromethyl)phenoxy]propan-1-ol have demonstrated the ability to induce apoptosis in various cancer cell lines, suggesting potential therapeutic applications .

Comparative Analysis with Similar Compounds

Compound NameStructureUnique Features
3-[4-Amino-2-(trifluoromethyl)phenoxy]propan-1-olContains trifluoromethyl instead of difluoromethylEnhanced lipophilicity due to trifluoromethyl
4-Amino-benzenesulfonamideFeatures an amino group attached to a sulfonamideKnown for antibacterial properties
N-{3-[4-Amino-2-(trifluoromethyl)phenoxy]propyl}-N,N-dimethylamineContains dimethylamine substituentPotentially increased solubility and reactivity

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